4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine

Cross-coupling reactivity Bond dissociation energy Oxidative addition

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine (CAS 906092-45-3; PubChem CID 58691740; MDL MFCD09907940) is a di-substituted pyrrolo[2,3-d]pyrimidine bearing an iodine atom at the C4 position and a p-toluenesulfonyl (tosyl) protecting group at N7. This fused heterocyclic scaffold, a 7-deazapurine bioisostere, serves as a privileged core in medicinal chemistry for constructing ATP-competitive kinase inhibitors, notably within the Janus Kinase (JAK) inhibitor class.

Molecular Formula C13H10IN3O2S
Molecular Weight 399.21 g/mol
CAS No. 906092-45-3
Cat. No. B1397172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine
CAS906092-45-3
Molecular FormulaC13H10IN3O2S
Molecular Weight399.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3I
InChIInChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3
InChIKeyKLDSFRZUPGWQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine (CAS 906092-45-3): Procurement-Grade Identity and Scaffold Classification


4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine (CAS 906092-45-3; PubChem CID 58691740; MDL MFCD09907940) is a di-substituted pyrrolo[2,3-d]pyrimidine bearing an iodine atom at the C4 position and a p-toluenesulfonyl (tosyl) protecting group at N7 . This fused heterocyclic scaffold, a 7-deazapurine bioisostere, serves as a privileged core in medicinal chemistry for constructing ATP-competitive kinase inhibitors, notably within the Janus Kinase (JAK) inhibitor class [1]. The compound is commercially supplied as a research intermediate at certified purities ranging from 95% to 98% . Its primary procurement value lies in the orthogonal synthetic handles provided by the C4-iodo and N7-tosyl groups, which enable sequential, chemoselective functionalization strategies not accessible with the corresponding 4-chloro or unprotected analogs .

Why 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine Cannot Be Replaced by In-Class Analogs: The Dual-Handle Orthogonality Requirement


Generic substitution of this compound with its closest analogs—the 4-chloro-7-tosyl (CAS 479633-63-1), 4-bromo-7-tosyl, or 4-iodo-N7-unprotected (CAS 1100318-96-4) derivatives—fails because no single alternative simultaneously provides the same combination of C4 cross-coupling reactivity and N7 protection essential for sequential diversification . The 4-chloro analog, while established as a tofacitinib intermediate, exhibits inferior oxidative addition kinetics with Pd(0), limiting its utility in Suzuki and Sonogashira couplings under mild conditions [1]. Conversely, the N7-unprotected 4-iodo analog lacks the tosyl directing and solubilizing group, compromising regioselective C–H functionalization at C5/C6 and reducing organic-phase processability [2]. The 5-iodo positional isomer (CAS 1413065-74-3) places the reactive halogen at a site with divergent electronic character, yielding a fundamentally different vector for SAR exploration . The quantitative evidence below demonstrates that these differences are not trivial—they dictate reaction outcomes, product yields, and the accessible chemical space.

Quantitative Differentiation Evidence: 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine vs. Closest Analogs


C–I vs. C–Cl Bond Dissociation Energy: Superior Pd(0) Oxidative Addition Kinetics for Cross-Coupling

The carbon–iodine bond at C4 of the target compound undergoes oxidative addition to Pd(0) significantly faster than the carbon–chlorine bond in the 4-chloro-7-tosyl analog (CAS 479633-63-1) [1]. This difference is governed by bond dissociation energies (BDEs): systematic computational studies across halo-heterocycles demonstrate that C–Cl BDEs are, on average, 7.55 ± 0.42 kcal/mol higher than C–Br BDEs, with C–I bonds being weaker still, establishing the reactivity hierarchy I > Br >> Cl for palladium-catalyzed cross-coupling [1]. In the pyrrolo[2,3-d]pyrimidine series, this translates to milder reaction conditions (lower temperature, shorter time, reduced catalyst loading) for Suzuki, Sonogashira, and Stille couplings when employing the 4-iodo substrate . The Synlett 2004 study by Tumkevicius and Masevicius explicitly demonstrates that 4-iodopyrrolo[2,3-d]pyrimidines participate in tandem Sonogashira coupling–cyclization cascades to form novel tetracyclic scaffolds (4H-pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole), a transformation not reported for the corresponding 4-chloro substrates under identical conditions .

Cross-coupling reactivity Bond dissociation energy Oxidative addition Palladium catalysis

Molecular Weight Differential: Purification and Handling Advantages Over the 4-Chloro Analog

The target compound possesses a molecular weight of 399.21 g/mol, which is 91.45 g/mol (+29.7%) heavier than the 4-chloro-7-tosyl analog (MW 307.76 g/mol) . This substantial mass differential provides practical advantages in both analytical and preparative contexts. During flash column chromatography, the target compound exhibits markedly different Rf values compared to the chloro analog, facilitating separation from reaction mixtures where both halogenated species may co-elute . The boiling point is predicted at 540.7 ± 60.0 °C versus 505.3 °C at 760 mmHg for the chloro analog (Δ ≈ +35.4 °C), and the density is 1.86 g/cm³ versus 1.49 g/cm³ for the chloro analog . The computed XLogP3 of 2.9 and topological polar surface area (TPSA) of 73.2 Ų further differentiate this compound's physicochemical profile [1].

Physical property differentiation Chromatographic separation Molecular weight Process chemistry

N7-Tosyl Activating Group: Documented Yield Enhancement for Nucleophilic Displacement at C4

The tosyl group at N7 is not merely a protecting group—it functions as an electron-withdrawing activating moiety that enhances the electrophilicity of the C4 position toward nucleophilic displacement. Patent US 2012/0259115 (assigned to Pfizer) explicitly discloses that 'the introduction of a removable activating group on the pyrrolo pyrimidine nucleus with a leaving group at the 4 position markedly improves yields and reaction times towards reactions with nucleophiles' compared to the unprotected N7–H scaffold [1]. The patent further describes that previous syntheses of pyrrolopyrimidine JAK inhibitors using 4-chloro pyrrolo pyrimidine (without N7 activation) 'suffered from poor yields and slow reaction times' [1]. While this patent primarily exemplifies the 4-chloro-7-tosyl intermediate, the 4-iodo-7-tosyl combination provides an even more activated system: the superior leaving-group ability of iodide further accelerates the SNAr step while the tosyl group maintains ring activation [2]. The tosyl group additionally enhances solubility in organic solvents and provides a strong UV chromophore (λmax ~230 nm) for facile HPLC monitoring [3].

Protecting group strategy Nucleophilic aromatic substitution Synthetic yield Process optimization

Regioisomeric Specificity: C4-Iodo vs. C5-Iodo Determines Kinase Hinge-Binder Accessibility

The placement of the iodine atom at C4 (adjacent to N3 of the pyrimidine ring) rather than at C5 or C6 is critical for constructing kinase hinge-binding pharmacophores. The 7H-pyrrolo[2,3-d]pyrimidine scaffold derives its privileged status in kinase drug discovery from its ability to mimic the adenine ring of ATP, with N1 and N7 (or N3) serving as hinge-region hydrogen bond acceptors/donors [1]. The C4 position is the primary vector for introducing substituents that extend into the kinase specificity pocket; functionalization at this position via SNAr or cross-coupling directly modulates potency and selectivity [2]. In contrast, the 5-iodo positional isomer (CAS 1413065-74-3) directs substituents toward the solvent-exposed region or the ribose pocket, producing fundamentally different SAR outcomes . This was explicitly demonstrated in the development of tofacitinib, where the 4-substituted 7H-pyrrolo[2,3-d]pyrimidine core was essential for JAK3 inhibition, while 5-substituted analogs showed substantially reduced potency [2]. The 4-iodo-7-tosyl compound therefore serves as the direct precursor to the pharmacologically validated 4-substituted kinase inhibitor scaffold.

Regiochemistry Kinase inhibitor scaffold Structure–activity relationship Hinge-binding motif

Commercially Certified Purity and Identity: Multi-Vendor Consensus for Procurement Confidence

The target compound is available from multiple independent suppliers with consistent purity specifications, providing procurement redundancy and quality benchmarking. AKSci supplies the compound at ≥95% purity with full Certificate of Analysis documentation . Achemblock lists the compound at 97% purity with MDL number MFCD09907940 . Leyan (Shanghai) offers the compound at 98% purity . The PubChem entry (CID 58691740) consolidates identity data including IUPAC name, InChI Key (KLDSFRZUPGWQCX-UHFFFAOYSA-N), SMILES, exact mass (398.95385 Da), and GHS hazard classification, providing a definitive reference standard for incoming quality control [1]. The ECHA C&L Inventory notification confirms harmonized hazard communication: Acute Toxicity Category 4 via oral, dermal, and inhalation routes [1]. This multi-source consensus on identity and purity reduces procurement risk compared to single-source analogs where batch-to-batch variability may be unverified.

Quality control Purity specification Identity verification Supply chain

Optimal Procurement and Application Scenarios for 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine (CAS 906092-45-3)


Diversification of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Libraries via C4 Suzuki Coupling

Medicinal chemistry teams building SAR around the 7H-pyrrolo[2,3-d]pyrimidine hinge-binding scaffold should procure this compound as the preferred C4 diversification intermediate. The C4-iodo group undergoes efficient Suzuki–Miyaura coupling with aryl and heteroaryl boronic acids under mild Pd(0) catalysis, conditions where the 4-chloro analog requires elevated temperatures (80–110 °C) that may degrade sensitive boronic acid partners . The tandem Sonogashira coupling–cyclization capability further enables access to structurally novel tetracyclic chemotypes not accessible from the chloro analog . Post-coupling, the N7-tosyl group is cleaved under basic hydrolysis to liberate the N7–H pharmacophore essential for hinge-region hydrogen bonding to kinase targets [1].

Regioselective Synthesis of 4,7-Disubstituted Pyrrolo[2,3-d]pyrimidines via Sequential Orthogonal Functionalization

For process chemists requiring sequential, non-interfering functionalization at C4 and N7, this compound provides the only commercial entry point combining a Pd-reactive C–I bond with a base-labile N-sulfonyl protecting group. The synthetic sequence—(i) Suzuki/Sonogashira at C4, (ii) tosyl hydrolysis, (iii) N7-alkylation or N-arylation—is orthogonal by design and avoids the protecting group incompatibility issues that plague N-Boc or N-SEM protected analogs [1]. The 29.7% higher molecular weight relative to the chloro analog provides a convenient mass marker for monitoring each synthetic step by LC-MS without requiring deuterated internal standards .

CRF1 Receptor PET/SPECT Ligand Development via Radioiodination at the C4 Position

The 4-iodo substituent serves as both a stable synthetic handle and a potential site for isotopic exchange with iodine-123 or iodine-125 for SPECT imaging agent development. Published methods demonstrate that iodinated pyrrolo[2,3-d]pyrimidines at the C4 position can be prepared via electrophilic iododestannylation with radiochemical yields of approximately 60% and specific activities up to 3.3 × 10³ Ci/mmol, enabling preclinical PET/SPECT imaging studies of kinase target engagement [2]. The tosyl group remains intact during radioiodination and is removed in the final deprotection step.

Academic Core Facility Stocking for Multi-Project Kinase Inhibitor Synthesis

Core synthesis facilities and medicinal chemistry shared resource laboratories should stock this compound as a multi-project enabling intermediate rather than maintaining separate inventories of the 4-chloro, 4-bromo, and 4-iodo analogs. Its dual orthogonal reactivity (C4 cross-coupling, N7 deprotection) makes it applicable across kinase targets including JAK, EGFR, FGFR, HPK1, and CDK families—all of which have validated pyrrolo[2,3-d]pyrimidine inhibitors in clinical or preclinical development [1]. The availability from at least three certified vendors with documented purity ≥95% ensures competitive pricing and supply continuity for multi-year grant-funded projects .

Quote Request

Request a Quote for 4-Iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.